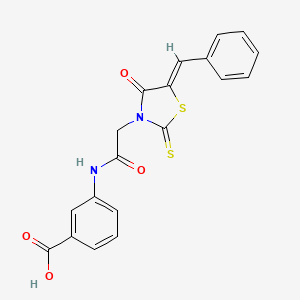

(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

3-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S2/c22-16(20-14-8-4-7-13(10-14)18(24)25)11-21-17(23)15(27-19(21)26)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKLTKLITCXIIU-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multiple steps:

Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring.

Benzylidene Group Addition: The thiazolidinone intermediate is then reacted with benzaldehyde under basic conditions to introduce the benzylidene group.

Acetamido Group Introduction: The resulting compound is further reacted with an acylating agent to introduce the acetamido group.

Benzoic Acid Attachment: Finally, the benzoic acid moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the thiazolidinone moiety, including (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid. The compound exhibits promising inhibitory effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 28.3 | |

| HT29 (colorectal) | 24.5 | |

| A549 (lung cancer) | 26.6 | |

| MCF-7 (breast cancer) | 28.6 |

The structure–activity relationship studies indicate that modifications to the thiazolidinone core can enhance cytotoxicity and selectivity towards cancer cells, making it a valuable scaffold for developing new anticancer agents .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Research has demonstrated that derivatives of thiazolidinones can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. For instance, studies on related compounds have indicated significant activity against COX-2, suggesting that similar derivatives may provide therapeutic benefits in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that thiazolidinone derivatives may exert neuroprotective effects. In vitro studies have indicated that these compounds can reduce oxidative stress and apoptosis in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders . The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of cellular resilience against stressors.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions to form the thiazolidinone core followed by acylation steps to introduce the benzoic acid moiety . Structural modifications can significantly influence biological activity; thus, ongoing research focuses on optimizing these derivatives for enhanced efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid involves its interaction with molecular targets such as enzymes. The thiazolidinone ring can form covalent bonds with active site residues, inhibiting enzyme activity. The benzylidene group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of thioxothiazolidinone derivatives are highly sensitive to substituent modifications. Below is a detailed comparison of the target compound with its structural analogs:

Substituent Variations on the Thioxothiazolidinone Core

- Benzylidene vs. Indolylmethylene Groups :

Replacing the benzylidene group with indole-based substituents, as in (Z)-3-(5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (CAS: N/A), significantly enhances antimicrobial activity. For example, indolylmethylene derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, compared to the benzylidene analog’s MIC of 16–32 µg/mL . The electron-rich indole moiety likely improves membrane penetration or target binding. - Methoxy-Substituted Benzylidene :

Introducing methoxy groups on the benzylidene ring (e.g., 5-methoxy-indolylmethylene in compound 5h ) further boosts antifungal activity, reducing MIC values to 1–4 µg/mL .

Modifications to the Linker and Benzoic Acid Position

- Acetamido vs. Butanamido Linkers :

The butanamido analog (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid (CAS: 300378-11-4) exhibits reduced solubility in aqueous media compared to the acetamido-linked target compound, likely due to increased hydrophobicity from the longer alkyl chain . - Position of the Benzoic Acid Group : Shifting the benzoic acid from the 3-position (target compound) to the 2-position, as in (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid (CAS: 300378-01-2), alters hydrogen-bonding capacity. The 3-position allows better intramolecular interactions, enhancing crystallinity and thermal stability (melting point: 220–225°C vs. 210–215°C for 2-position analogs) .

Biological Activity

(Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound derived from thioxothiazolidinone, a class known for various biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The compound features a thioxothiazolidinone moiety, which has been associated with various biological activities including anticancer, antimicrobial, and enzyme inhibition properties. The structural configuration allows for interactions with specific biological targets such as tyrosyl-DNA phosphodiesterase I (Tdp1), which plays a crucial role in DNA repair mechanisms.

1. Inhibition of Tdp1

Research indicates that derivatives of thioxothiazolidinones, including this compound, exhibit significant inhibitory activity against Tdp1. In assays, it was found that certain derivatives can inhibit Tdp1 with IC50 values in the low micromolar range (e.g., 0.87 µM for some related compounds) . This inhibition can potentially enhance the efficacy of existing chemotherapeutic agents by preventing DNA repair in cancer cells.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 50 | 0.87 | Tdp1 Inhibition |

| Compound 8 | 12 | Tdp1 Inhibition |

| Compound 9 | 18 | Tdp1 Inhibition |

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. For instance, studies on related thioxothiazolidinones have demonstrated moderate cytotoxicity against MCF-7 breast cancer cells and K562 leukemia cells, with IC50 values ranging from 11.10 to 14.60 µg/mL . These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

3. Antimicrobial Properties

Preliminary studies indicate that thioxothiazolidinone derivatives possess antimicrobial activity against non-tuberculous mycobacteria, with minimum inhibitory concentration (MIC) values reported at or below 32 µM . This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

Several studies have evaluated the biological activity of thioxothiazolidinone derivatives:

- Study on Tdp1 Inhibition : A study published in Nature demonstrated that arylidene thioxothiazolidinones could inhibit Tdp1 effectively, providing a scaffold for developing new inhibitors that could be used alongside topoisomerase inhibitors in chemotherapy .

- Anticancer Efficacy : Research on modified rhodanine derivatives showed significant antiproliferative effects on human chronic myelogenous leukemia cell lines, suggesting that modifications to the thioxothiazolidinone structure can enhance anticancer properties .

Q & A

Q. What are the optimized synthetic routes for (Z)-3-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with benzaldehyde derivatives in acetic acid under reflux. Key variables include:

- Catalyst : Sodium acetate (3–5 equivalents) accelerates Knoevenagel condensation .

- Reaction Time : Reflux durations vary (1–4 hours), with longer times (3–4 hours) improving yields for sterically hindered aldehydes .

- Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures enhances purity .

- Yield Optimization : Adjusting aldehyde stoichiometry (1.2 equivalents) minimizes unreacted starting material .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C, H, N, S content .

- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzylidene and thioxothiazolidinone moieties (λ~300–400 nm) .

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- ¹H-NMR : Assigns protons adjacent to electron-withdrawing groups (e.g., acetamido benzoic acid protons at δ 7.5–8.5 ppm) .

Q. How can researchers ensure purity during synthesis and purification?

- Methodological Answer :

- Precipitation : Cooling the reaction mixture in water isolates crude product .

- Recrystallization : Use acetic acid for polar impurities or acetic acid-DMF for high-melting-point derivatives .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points, pKa values)?

- Methodological Answer :

- Solvent Effects : Recrystallization solvents (e.g., methanol vs. DMF) can alter melting points by forming different crystal lattices .

- Acidity Constants : Use potentiometric titration to determine pKa values for carboxylic (-COOH, ~2.5–3.5) and phenolic (-OH, ~9–10) protons, accounting for substituent electronic effects .

- Reproducibility : Standardize reaction conditions (e.g., anhydrous sodium acetate purity, reflux temperature) to minimize batch variability .

Q. What experimental designs are suitable for studying the biological activity of this compound, particularly in anticancer or antidiabetic contexts?

- Methodological Answer :

- In Vitro Assays :

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values, referencing thiazolidinone derivatives’ pro-apoptotic effects .

- Antidiabetic : PPAR-γ receptor binding assays to evaluate insulin-sensitizing potential, leveraging structural similarity to glitazones .

- Structure-Activity Relationship (SAR) : Modify the benzylidene substituent (e.g., electron-withdrawing groups) to enhance bioactivity .

Q. How can computational modeling predict reactivity or metabolic stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites (e.g., α,β-unsaturated ketone) prone to nucleophilic attack .

- ADMET Prediction : Use software like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and bioavailability .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .

- Stabilization : Lyophilization or storage in amber vials under nitrogen minimizes hydrolysis and photodegradation of the thioxothiazolidinone core .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.